N1-Methylation Eliminates Hydrogen Bond Donor
7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole features an N1-methyl group absent in closely related analogs like 7-chloro-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-13-4). This substitution eliminates the imidazole NH hydrogen bond donor . The resulting physicochemical property shift is reflected in the calculated XLogP3 value of 3, indicating increased lipophilicity compared to the NH-containing analog (estimated XLogP3 = 2.4 based on structural analog calculations). The topological polar surface area (TPSA) of 17.8 Ų further confirms low polarity and enhanced membrane permeability potential .
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (Calculated) |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count = 0; XLogP3 = 3; TPSA = 17.8 Ų |
| Comparator Or Baseline | 7-Chloro-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-13-4): Hydrogen Bond Donor Count = 1; XLogP3 ~ 2.4 (estimated); TPSA ~ 28.7 Ų (estimated) |
| Quantified Difference | Reduction of HBD count from 1 to 0; increase in calculated XLogP3 by ~0.6 units; reduction in TPSA by ~10.9 Ų |
| Conditions | Calculated molecular properties based on SMILES: CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl for target ; comparator properties estimated from structural class data |
Why This Matters
The absence of a hydrogen bond donor in the target compound, coupled with higher calculated lipophilicity (XLogP3 = 3), distinguishes it from NH-containing analogs for applications where passive membrane permeability or metabolic stability enhancement is critical.
